3-(9-Anthryl)-4'-chloroacrylophenone
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Overview
Description
3-(9-Anthryl)-4’-chloroacrylophenone is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of an anthryl group attached to an acrylophenone moiety, with a chlorine atom substituted at the 4’ position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Anthryl)-4’-chloroacrylophenone typically involves the Wittig reaction, a well-known method for forming carbon-carbon double bonds. The reaction involves the use of a phosphonium ylide, which reacts with a carbonyl compound to form an alkene. In this case, the phosphonium ylide is derived from 9-anthraldehyde, and the carbonyl compound is 4’-chloroacetophenone. The reaction is carried out under anhydrous conditions, often in the presence of a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
While specific industrial production methods for 3-(9-Anthryl)-4’-chloroacrylophenone are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(9-Anthryl)-4’-chloroacrylophenone undergoes various chemical reactions, including:
Oxidation: The anthryl group can be oxidized to form anthraquinone derivatives.
Reduction: The carbonyl group in the acrylophenone moiety can be reduced to form alcohols.
Substitution: The chlorine atom at the 4’ position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Alcohols.
Substitution: Various substituted anthryl derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(9-Anthryl)-4’-chloroacrylophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in photochemical studies.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 3-(9-Anthryl)-4’-chloroacrylophenone involves its interaction with specific molecular targets. The anthryl group can intercalate into DNA, disrupting its normal function and potentially leading to cell death. Additionally, the compound can interact with proteins, altering their structure and function. These interactions are mediated by the compound’s ability to form π-π stacking interactions and hydrogen bonds with its targets .
Comparison with Similar Compounds
Similar Compounds
9-Anthraldehyde oxime: A derivative of 9-anthraldehyde, used in the synthesis of various heterocyclic compounds.
3-(9-Anthryl)acrylates: Compounds with similar anthryl and acrylate moieties, used in Diels-Alder reactions.
9-Aroylethenylanthracenes: Similar to 3-(9-Anthryl)-4’-chloroacrylophenone, these compounds are used in the synthesis of extended π-conjugated systems.
Uniqueness
3-(9-Anthryl)-4’-chloroacrylophenone is unique due to the presence of the chlorine atom at the 4’ position, which allows for further functionalization through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
IUPAC Name |
(E)-3-anthracen-9-yl-1-(4-chlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO/c24-19-11-9-16(10-12-19)23(25)14-13-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-15H/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVIOVIJBMRIAP-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57076-91-2 |
Source
|
Record name | 3-(9-ANTHRYL)-4'-CHLOROACRYLOPHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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